7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline
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Overview
Description
7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Methoxylation and Methylation: The quinoline core is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the 7 and 4 positions, respectively.
Piperazine Substitution: The final step involves the substitution of the quinoline derivative with pyrimidin-2-ylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.
Scientific Research Applications
7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to distinct biological activities.
Pyrimidinylpiperazine Derivatives: These compounds have similar piperazine and pyrimidine moieties but differ in their overall structure and function.
Uniqueness
7-Methoxy-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the pyrimidinylpiperazine moiety, contribute to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-methoxy-4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C19H21N5O/c1-14-12-18(22-17-13-15(25-2)4-5-16(14)17)23-8-10-24(11-9-23)19-20-6-3-7-21-19/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
POOQJRBNXDSFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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